molecular formula C10H17NO2 B044462 Tert-butyl 2-methylbut-3-YN-2-ylcarbamate CAS No. 113486-06-9

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Cat. No. B044462
Key on ui cas rn: 113486-06-9
M. Wt: 183.25 g/mol
InChI Key: RXPXPDDPWDNBGV-UHFFFAOYSA-N
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Patent
US07368572B2

Procedure details

To a solution of dimethyl 1-diazo-2-oxopropyl phosphonate (see Ohira, S. Synth. Commun. 19, 561-564, (1989)) (2.97 g, 15.5 mmol) in methanol (50 ml) at 0° C. was added potassium carbonate (1.71 g, 12.4 mmol) and slowly a solution of N-Boc-2-amino-2-methyl-propionaldehyde (1.45 g, 7.74 mmol) in methanol (5 ml). The reaction mixture was stirred at 0-10° C. for additional 6 h, diluted with diethylether (˜150 ml) and with saturated aqueous ammonium chloride solution (150 ml). The organic layer was washed with saturated aqueous ammonium chloride solution (100 ml), water (100 ml), and finally with brine, dried over sodium sulfate, and concentrated in vacuo. Purification by flash chromatography over silica gel using ethyl acetate/hexane (1/10) provided N-Boc-2-amino-2-methylbut-3-yne (1.38 g) as yellowish oil.
[Compound]
Name
dimethyl 1-diazo-2-oxopropyl phosphonate
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([NH:14][C:15]([CH3:19])([CH3:18])[CH:16]=O)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]>CO.C(OCC)C.[Cl-].[NH4+]>[C:7]([NH:14][C:15]([CH3:18])([C:16]#[CH:1])[CH3:19])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8] |f:0.1.2,6.7|

Inputs

Step One
Name
dimethyl 1-diazo-2-oxopropyl phosphonate
Quantity
2.97 g
Type
reactant
Smiles
Name
Quantity
1.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(C=O)(C)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-10° C. for additional 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous ammonium chloride solution (100 ml), water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally with brine, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(C)(C#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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